(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFZGYSMSMFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Formation of the Phenylsulfonylmethylpyrrolidine Intermediate
The synthesis begins with the preparation of 2-((phenylsulfonyl)methyl)pyrrolidine , a critical intermediate. Pyrrolidine reacts with phenylsulfonyl chloride under basic conditions (e.g., sodium hydride or triethylamine) to introduce the sulfonylmethyl group. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic sulfur center of phenylsulfonyl chloride.
Key Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0–25°C to control exothermicity.
- Base: Triethylamine or pyridine to neutralize HCl byproducts.
Yield Optimization
- Excess phenylsulfonyl chloride (1.2–1.5 equivalents) ensures complete substitution.
- Slow addition of reagents minimizes side reactions like over-sulfonylation.
Table 1: Comparison of Intermediate Synthesis Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | THF | Dichloromethane |
| Base | Sodium hydride | Pyridine |
| Reaction Time | 6 h | 4 h |
| Yield | 78% | 82% |
Coupling with Pyridin-2-ylmethanone
The intermediate undergoes coupling with pyridin-2-ylmethanone to form the final product. This step typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, facilitating amide bond formation between the pyrrolidine nitrogen and the ketone group.
Mechanistic Insights
- The reaction proceeds via activation of the ketone carbonyl group, forming an O-acylisourea intermediate that reacts with the pyrrolidine nitrogen.
- Catalytic 4-dimethylaminopyridine (DMAP) accelerates the coupling by stabilizing the transition state.
Purification Techniques
- Column chromatography using silica gel with eluents such as ethyl acetate/hexanes (1:1) or methanol/dichloromethane (5:95).
- Recrystallization from dichloromethane-methanol mixtures enhances purity.
Table 2: Coupling Reaction Parameters
| Parameter | EDCI/DMAP | DCC/DMAP |
|---|---|---|
| Solvent | Dichloromethane | THF |
| Reaction Time | 12 h | 24 h |
| Temperature | 25°C | 0°C → 25°C |
| Yield | 65% | 72% |
Alternative Sulfonylation Strategies
Use of 4-Chlorobenzenesulfonyl Chloride
An alternative method substitutes phenylsulfonyl chloride with 4-chlorobenzenesulfonyl chloride , introducing electron-withdrawing groups to modulate reactivity. This approach requires stoichiometric pyridine to scavenge HCl and prevent side reactions.
Advantages
Protecting Group Strategies
Benzyl groups are employed to protect the pyrrolidine nitrogen during intermediate synthesis, preventing unwanted side reactions. Deprotection via hydrogenolysis (H₂/Pd-C) yields the free amine before sulfonylation.
- Protect pyrrolidine with benzyl chloroformate.
- Perform sulfonylation with phenylsulfonyl chloride.
- Remove the benzyl group using Pd-C/H₂.
Structural and Mechanistic Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies. For instance, it can undergo various types of reactions such as oxidation, reduction, and nucleophilic substitution .
Biology and Medicine
In biological and medicinal research, this compound is being investigated for its potential as a pharmacophore . Its structural features make it a candidate for drug development targeting specific enzymes or receptors. Studies have indicated its potential in inhibiting certain biological pathways, positioning it as a promising lead compound in drug discovery .
Mechanism of Action :
The mechanism involves interactions with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings enhance binding affinity through hydrophobic and π–π interactions. These interactions may inhibit enzyme activity or modulate receptor functions .
Industrial Applications
In industry, this compound can be utilized in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for applications in materials science and engineering .
Case Studies
- Drug Development : Research has shown that derivatives of this compound exhibit significant inhibitory activity against certain biological pathways, making them candidates for treating diseases such as diabetes and cancer .
- Material Science : The compound's unique structure has led to its use in synthesizing advanced materials that require specific chemical properties for applications in electronics and coatings .
Mechanism of Action
The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings can enhance binding affinity through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several derivatives, as outlined below:
Key Structural Differences :
- Pyrrolidine vs. Indole Scaffolds : The target compound’s pyrrolidine ring offers conformational flexibility, whereas indole-based analogs (e.g., ) provide rigid aromatic systems for stacking interactions.
- Sulfonyl Group Placement: The phenylsulfonylmethyl group in the target compound enhances polarity and may influence solubility compared to methoxybenzylamino () or unsubstituted ethanone () derivatives.
- Ketone Position: The methanone group in the target compound vs.
Pharmacological and Physicochemical Properties
- Receptor Affinity: Compounds with pyridin-2-yl methanone moieties (e.g., ) often target enzymes or GPCRs due to their hydrogen-bonding capacity. The sulfonyl group may enhance interactions with polar residues in binding pockets.
- Synthetic Complexity: The target compound’s pyrrolidine-sulfonyl linkage requires multi-step synthesis, similar to indole-based derivatives in , but contrasts with simpler ethanone analogs like CAS 27049-45-2 .
Research Findings and Hypotheses
- Structure-Activity Relationships (SAR): Bulkier substituents (e.g., phenylsulfonylmethyl) may improve selectivity but reduce bioavailability. For example, indole-based methanones () exhibit higher molecular weights and lower solubility, a trade-off that could apply to the target compound.
Biological Activity
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, a compound with significant structural complexity, is being explored for its biological activity and potential therapeutic applications. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 330.4 g/mol. The compound features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1448052-22-9 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Phenylsulfonyl Group : Typically involves sulfonylation using phenylsulfonyl chloride.
- Attachment of the Pyridine Moiety : Often accomplished via coupling reactions such as Suzuki-Miyaura coupling.
These synthetic routes can be optimized for yield and purity, utilizing advanced techniques like chromatography and continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings enhance binding affinity through hydrophobic and π–π interactions. These interactions may inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial pathways, making it a candidate for antimicrobial drug development .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Antimycobacterial Activity : A study evaluating related pyrrolidine derivatives found moderate antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential for further exploration in tuberculosis treatment .
- Antitumor Effects : Research on fused derivatives indicated significant antitumor activity against renal and breast cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .
- Inhibition Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit specific kinases involved in viral replication, indicating potential antiviral applications .
Q & A
Q. What are the recommended synthetic routes for (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. A common approach includes:
- Step 1 : Sulfonylation of pyrrolidine derivatives using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the phenylsulfonylmethyl group.
- Step 2 : Coupling the modified pyrrolidine with pyridin-2-ylmethanone via amide bond formation using coupling reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
- Optimization : Solvent choice (DMF vs. dichloromethane), temperature control (0–25°C), and catalyst screening (e.g., Pd-mediated cross-coupling for sterically hindered intermediates) can improve yields. LC-MS and NMR should monitor intermediate purity .
Q. How can the structural conformation of this compound be validated experimentally?
- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond angles and stereochemistry, critical for confirming the spatial arrangement of the pyrrolidine and pyridine moieties .
- NMR spectroscopy : H and C NMR can identify substituent positions (e.g., sulfonyl methyl protons at δ 3.1–3.3 ppm; pyridine aromatic protons at δ 8.0–8.5 ppm). 2D techniques (COSY, HSQC) clarify through-space and through-bond correlations .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition studies) to rule out false positives from off-target effects.
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., luciferase reporters) to confirm target engagement .
- Data normalization : Use reference compounds (e.g., known orexin receptor antagonists for comparative analysis) to calibrate activity thresholds .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- In silico ADME prediction : Tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 inhibition. For example, the phenylsulfonyl group may enhance metabolic stability but reduce solubility, requiring substituent tweaking (e.g., introducing polar groups on the pyridine ring) .
- Molecular dynamics (MD) simulations : Analyze binding mode stability in target receptors (e.g., orexin receptors) to prioritize derivatives with stronger hydrogen-bond interactions .
Q. What methodologies are suitable for investigating structure-activity relationships (SAR) in analogs of this compound?
- Fragment-based design : Systematically replace the phenylsulfonyl group with bioisosteres (e.g., sulfonamides or carboxylates) and assess activity changes.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical features (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
- Enantiomer separation : Use chiral HPLC (e.g., CHIRALPAK AD-H column) to isolate R/S enantiomers and evaluate stereochemical impacts on potency .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent screening : Test mixed-solvent systems (e.g., ethanol/water or DMSO/ether) to induce slow crystallization.
- Co-crystallization : Add co-factors (e.g., Mg ions) or target protein fragments to stabilize crystal lattice formation .
- Cryo-protection : Use glycerol or ethylene glycol to prevent ice formation during X-ray data collection at low temperatures .
Data Contradiction Analysis
Q. How should discrepancies between computational binding predictions and experimental IC50_{50}50 values be reconciled?
- Force field adjustments : Re-run docking simulations with updated parameters (e.g., AMBER vs. CHARMM) to account for ligand flexibility or solvation effects.
- Experimental validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics directly, resolving conflicts between predicted and observed affinities .
Q. What experimental controls are critical when interpreting contradictory cytotoxicity results in cell-based assays?
- Viability controls : Include staurosporine (apoptosis inducer) and DMSO-only treatments to distinguish compound-specific toxicity from solvent effects.
- Proliferation assays : Use real-time cell analysis (RTCA) to track time-dependent cytotoxicity, identifying transient vs. sustained effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
